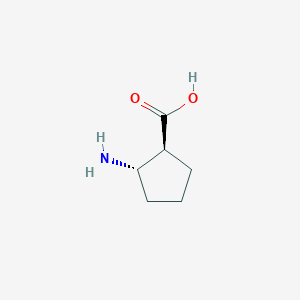

(1S,2S)-2-Aminocyclopentanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S,2S)-2-aminocyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYOAMOZLZXDER-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451143 | |

| Record name | (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64191-13-5 | |

| Record name | Transpentacin, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064191135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,2S)-2-AMINOCYCLOPENTANECARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRANSPENTACIN, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3QGG29GOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (1S,2S)-2-Aminocyclopentanecarboxylic Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties, synthesis, and biological activity of (1S,2S)-2-aminocyclopentanecarboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and pharmacology, particularly in the context of glutamatergic neurotransmission and enzyme inhibition.

Core Properties of this compound

This compound is a cyclic, non-proteinogenic amino acid. Its rigid structure makes it a valuable building block in medicinal chemistry, particularly for the synthesis of conformationally constrained peptides and peptidomimetics. Th[1]e table below summarizes its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁NO₂ | |

| [2][3] | Molecular Weight | 129.16 g/mol |

| [2][3] | Appearance | White solid |

| [4][5] | CAS Number | 40482-05-1 |

| [3] | 1H NMR (400 MHz, D₂O) | δ 3.88 (q, J = 7.4 Hz, 1H; CHNH₂), 2.90–2.97 (m, 1H; CHCO₂H), 2.13–2.23 (m, 2H; CH₂), and 1.66–1.91 (m, 4H; CH₂CH₂) |

| [6][7] | 13C NMR (100 MHz, D₂O) | δ 177.1, 53.9, 48.2, 30.4, 28.6, and 22.7 |

| [6][7] | High-Resolution Mass Spectrometry (ESI) | m/z: [M + H]⁺ calcd for C₆H₁₂NO₂, 130.0868; found, 130.0865 |

| [6][7] |

Biological Activity: Inhibition of Glutamate Carboxypeptidase II (GCPII)

This compound is recognized as a potent and selective inhibitor of Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) or N-acetylated-α-linked acidic dipeptidase (NAALADase). GC[8][9]PII is a zinc metalloenzyme that hydrolyzes the neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.

I[8][9]n various neurological disorders, including stroke, traumatic brain injury, and amyotrophic lateral sclerosis (ALS), excessive glutamate levels lead to excitotoxicity and neuronal damage. By[9][10] inhibiting GCPII, this compound prevents the breakdown of NAAG, thereby reducing the production of glutamate and increasing the concentration of NAAG. El[11]evated NAAG levels are neuroprotective as NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which can help to mitigate glutamate-induced neurotoxicity.

T[10][11]he inhibitory action of this compound on GCPII offers a promising therapeutic strategy for conditions associated with glutamatergic dysregulation.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a scalable synthesis method. Th[6][7]is multi-step synthesis involves the formation of an intermediate which is then deprotected to yield the final product.

Step 1: Reductive Amination

-

Dissolve ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL).

-

Add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol).

-

Heat the mixture in an oil bath at 70 °C for 2 hours.

-

Increase the temperature to distill off half of the toluene along with water via azeotropic removal.

-

Cool the remaining mixture and proceed to the reduction step.

Step 2: Reduction

-

In a separate flask, add NaBH₄ (50 g, 1.32 mol) portion-wise to ice-cooled isobutyric acid (600 mL), keeping the temperature below 10 °C.

-

After the addition is complete, stir for an additional 30 minutes.

-

Add the residue from Step 1 to this mixture using a dropping funnel, maintaining the ice bath.

-

Monitor the reaction by TLC. If the low polarity intermediate is still present after 3 hours, add another small portion of NaBH₄.

-

Once the reaction is complete, slowly add 200 mL of 5 M HCl to the ice-cooled mixture.

-

Separate the organic layer and wash the precipitate with diethyl ether.

-

Combine the organic phases, dilute with hexane, and extract with 1 M HCl.

-

Basify the combined aqueous layers to pH 10 with 30% NaOH and extract with diethyl ether.

-

Dry the ether extract over Na₂SO₄ and evaporate in a vacuum to obtain the crude product.

Step 3: Deprotection

-

Dissolve the crude product from Step 2 in methanol (800 mL) under an argon atmosphere.

-

Add 10% palladium on activated carbon (6.0 g).

-

Evacuate the flask and refill with hydrogen (1.05 atm).

-

Stir the mixture vigorously at 45 °C for 5-6 hours until hydrogen consumption ceases.

-

Filter the mixture through Celite and remove the solvent in a vacuum.

-

Add 10% HCl to the residue and heat at 60 °C for 12 hours.

-

Evaporate to dryness and wash the solid residue with ice-cooled acetone to yield this compound hydrochloride.

In Vitro GCPII Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory potency of compounds against GCPII.

[12]Materials:

-

Recombinant human GCPII

-

Test compound (e.g., this compound)

-

Fluorescein-labeled Glu-Glu dipeptide substrate

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.001% C12E8, pH 7.4

-

Stop Solution: 0.1% TFA in 5% acetonitrile

-

96-well microplate

-

RP-HPLC with a fluorescence detector

Procedure:

-

Pre-incubate 0.02 nM recombinant human GCPII with the test compound at various concentrations in the assay buffer at 37 °C for 10 minutes.

-

Initiate the enzymatic reaction by adding 100 nM of the fluorescein-labeled Glu-Glu dipeptide substrate to a total volume of 50 µL.

-

Incubate the reaction mixture for 15 minutes at 37 °C.

-

Terminate the reaction by adding 5 µL of the stop solution.

-

Analyze the reaction mixtures by RP-HPLC with a fluorescence detector (λ_EX/λ_EM = 492/516 nm).

-

Calculate the percent inhibition by comparing the fluorescence of the test compound samples to a non-inhibited control.

-

Determine the IC₅₀ value by fitting the dose-response data using a nonlinear regression analysis.

A[12] similar radioenzymatic assay using ³H-labeled NAAG can also be employed as an orthogonal method.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed protocols and compiled data are intended to facilitate further investigation and application of this compound in the development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. (1S,2R)-2-Aminocyclopentane-1-carboxylic acid | C6H11NO2 | CID 73306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1R,2R)-2-aminocyclopentanecarboxylic acid | C6H11NO2 | CID 5702611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugdiscovery.jhu.edu [drugdiscovery.jhu.edu]

- 10. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Brain Glutamate Carboxypeptidase II (GCPII) to Enhance Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Synthesis of (1S,2S)-2-Aminocyclopentanecarboxylic Acid: A Technical Guide

An In-depth Examination of Synthetic Methodologies for a Key Building Block in Pharmaceutical Research

(1S,2S)-2-Aminocyclopentanecarboxylic acid, a conformationally constrained β-amino acid, is a critical building block in the development of peptide foldamers and pharmacologically active agents. Its rigid structure allows for the design of peptides with predictable three-dimensional structures and enhanced biological activity. This technical guide provides a detailed overview of the primary synthetic strategies for obtaining enantiomerically pure this compound, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategies Overview

The synthesis of enantiopure this compound predominantly relies on two key strategies:

-

Reductive Amination of a β-Ketoester: This approach involves the diastereoselective reductive amination of ethyl 2-oxocyclopentanecarboxylate. The use of a chiral amine, such as (S)-α-phenylethylamine, introduces the desired stereochemistry, which can be further controlled through epimerization and crystallization-induced resolution.

-

Enzymatic Kinetic Resolution: This method utilizes enzymes, such as lipases, to selectively resolve a racemic mixture of a precursor, often a bicyclic β-lactam, to yield the desired enantiomerically pure amino acid.

This guide will focus on the reductive amination approach, for which a scalable and well-documented procedure is available.[1][2][3]

Reductive Amination Pathway

The synthesis commences with the reductive amination of ethyl 2-oxocyclopentanecarboxylate using (S)-α-phenylethylamine. This reaction initially produces a mixture of diastereomeric β-amino esters. Subsequent epimerization of the cis-isomer to the more stable trans-isomer, followed by crystallization, allows for the isolation of the desired (1S,2S,S) diastereomer as a hydrobromide salt. The chiral auxiliary is then removed via hydrogenolysis, and subsequent hydrolysis of the ester yields the target amino acid. The final step typically involves the protection of the amino group, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group, to facilitate its use in solid-phase peptide synthesis.

Figure 1. Synthetic pathway for Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of Fmoc-(1S,2S)-2-aminocyclopentanecarboxylic acid via the reductive amination pathway.

| Step | Product | Starting Material | Yield (%) | Reference |

| Reductive Amination, Epimerization, and Crystallization | Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate•HBr | Ethyl 2-oxocyclopentanecarboxylate | up to 40 | [2] |

| Hydrogenolysis, Hydrolysis, and Fmoc Protection (Overall from hydrobromide salt) | Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid | Hydrobromide Salt of Amino Ester | 85 | [2] |

Experimental Protocols

Step 1: Synthesis of Ethyl (1S,2S)-2-[[(S)-1-Phenylethyl]amino]cyclopentanecarboxylate•HBr[2]

-

Reductive Amination: To a solution of ethyl 2-oxocyclopentanecarboxylate (50.0 g, 320.1 mmol) in toluene (330 mL), add isobutyric acid (32 mL, 352 mmol) and (S)-α-phenylethylamine (41.9 g, 345.7 mmol). Heat the mixture in an oil bath at 70 °C for 2 hours. Increase the temperature to allow for the azeotropic removal of water by distilling off approximately half of the toluene. The resulting mixture containing the intermediate enamine is used directly in the next step.

-

Reduction: The crude enamine solution is subjected to reduction. While the specific details of the reduction in the scalable synthesis are with NaBH4 in isobutyric acid, the general principle is the reduction of the imine functionality.[1][2]

-

Epimerization and Crystallization: The crude mixture of diastereomeric amino esters is treated with a solution of sodium ethoxide in ethanol at 30–35 °C overnight to epimerize the cis-isomer to the more stable trans-isomer. The desired (1S,2S,S) diastereomer is then selectively crystallized as its hydrobromide salt by treating the crude product with a solution of HBr in ethyl acetate. Repeated crystallization from acetonitrile may be necessary to achieve high diastereomeric purity.

Step 2: Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid[1][2]

-

Hydrogenolysis: To a solution of ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate•HBr (60.0 g, 175.3 mmol) in methanol (800 mL) under an argon atmosphere, add 10% palladium on activated carbon (6.0 g). The flask is evacuated and refilled with hydrogen (1.05 atm). The mixture is stirred vigorously at 45 °C for 5–6 hours until hydrogen consumption ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated under vacuum.

-

Ester Hydrolysis: The residue from the hydrogenolysis is treated with 10% aqueous HCl and heated in an oil bath at 60 °C for 12 hours. The mixture is then evaporated to dryness, and the solid residue is washed with ice-cold acetone to yield this compound as a salt. This gives 34.4 g of the amino acid salt.[1][2]

-

Fmoc Protection: The crude amino acid salt is dissolved in water (400 mL), and potassium bicarbonate (68 g, 0.68 mol) is added portion-wise. Acetonitrile (350 mL) and Fmoc-OSu (57.3 g, 170 mmol) are then added, and the reaction mixture is stirred at room temperature for 24 hours to yield the final Fmoc-protected product.

Biosynthetic Pathway of Cispentacin

While this guide focuses on the chemical synthesis of the trans-isomer, it is noteworthy that the cis-isomer, (1R,2S)-2-aminocyclopentanecarboxylic acid, also known as cispentacin, is a naturally occurring antifungal antibiotic produced by Bacillus cereus and other microorganisms.[4] Its biosynthesis involves a type II polyketide synthase (PKS) machinery, which represents a distinct and complex enzymatic route to a five-membered nonaromatic amino acid skeleton.[5][6]

Figure 2. Simplified overview of the biosynthetic pathway of cispentacin.

Conclusion

The reductive amination of ethyl 2-oxocyclopentanecarboxylate followed by diastereomeric resolution provides a robust and scalable method for the synthesis of this compound. This method, through careful control of reaction conditions, particularly during epimerization and crystallization, allows for the isolation of the desired trans-isomer in high purity. The availability of such a detailed synthetic protocol is invaluable for the scientific community, enabling broader access to this important building block for research and development in peptide science and medicinal chemistry.

References

- 1. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Cispentacin, a new antifungal antibiotic. I. Production, isolation, physico-chemical properties and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of (1S,2S)-2-Aminocyclopentanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its incorporation into peptides induces stable secondary structures, leading to the creation of foldamers with diverse and predictable three-dimensional shapes. This unique characteristic has been exploited to develop peptides with a range of biological activities, including opioid receptor modulation, and potential anticancer and antibacterial properties. This technical guide provides a comprehensive overview of the known biological activities of (1S,2S)-ACPC, summarizing quantitative data, detailing experimental protocols, and visualizing relevant signaling pathways to facilitate further research and development in this area.

Opioid Receptor Activity

The incorporation of this compound into peptide structures has been shown to modulate opioid receptor activity. Specifically, analogs of morphiceptin, a selective mu (µ)-opioid receptor agonist, containing a (1R,2S) stereoisomer of 2-aminocyclopentane carboxylic acid (βAc5c) at the second position, have demonstrated activity at both µ and delta (δ)-opioid receptors, with a notable preference for the µ-receptor.[1][2] In contrast, analogs containing the (1S,2R), (1S,2S), and (1R,2R) stereoisomers of βAc5c displayed minimal to no activity at these receptors.[1][2] This highlights the critical role of stereochemistry in determining the biological activity of these modified peptides.

Mu-Opioid Receptor Signaling Pathway

Activation of the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[3][4][5] The binding of an agonist, such as a morphiceptin analog, leads to a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o). This causes the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors.[3][4]

The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] The Gβγ subunit can directly interact with and modulate the activity of various ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4] This results in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects of opioids. Furthermore, µ-opioid receptor activation can also trigger the mitogen-activated protein kinase (MAPK) pathway.[4]

References

- 1. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 6. L-2-amino-4-phosphonobutyrate (L-AP4) is an agonist at the type IV metabotropic glutamate receptor which is negatively coupled to adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S,2S)-2-Aminocyclopentanecarboxylic Acid: An In-depth Technical Guide on its Mechanism of Action as a Conformational Scaffold in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained cyclic β-amino acid that does not exhibit a direct mechanism of action on its own. Instead, its principal role in pharmacology and drug discovery is as a potent structural scaffold in the design of peptidomimetics. By incorporating the rigid cyclopentane ring into a peptide backbone, (1S,2S)-ACPC imparts a predictable and stable turn or helical conformation. This guide elucidates the indirect mechanism of action of (1S,2S)-ACPC by examining its influence on the biological activity of peptides in three key therapeutic areas: opioid receptor modulation, inhibition of the SARS-CoV-2 main protease, and antimicrobial activity. This document provides a comprehensive overview of the signaling pathways involved, detailed experimental protocols for assessing activity, and available quantitative data for peptides incorporating this unique structural element.

Introduction: The Role of Conformational Constraint in Peptide Drug Design

Peptides are promising therapeutic agents due to their high specificity and potency. However, their clinical utility is often limited by poor metabolic stability and low bioavailability, largely due to their conformational flexibility, which makes them susceptible to proteolytic degradation. The incorporation of conformationally constrained amino acids, such as this compound, is a key strategy to overcome these limitations. The rigid cyclopentane backbone of (1S,2S)-ACPC forces the peptide into a specific secondary structure, which can enhance receptor binding affinity, improve enzymatic stability, and increase cell permeability.

Application in Opioid Receptor Modulation

Peptides containing (1S,2S)-ACPC have been investigated as agonists for opioid receptors, which are G-protein coupled receptors (GPCRs) involved in pain perception. The constrained conformation induced by (1S,2S)-ACPC can mimic the bioactive conformation of endogenous opioid peptides, leading to potent and selective receptor activation.

Signaling Pathway

Opioid receptors, such as the mu (µ) and delta (δ) receptors, are coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels. These downstream effects collectively lead to a reduction in neuronal excitability and neurotransmitter release, resulting in analgesia.

Quantitative Data

While extensive quantitative data for peptides specifically containing the (1S,2S)-2-ACPC stereoisomer is limited in publicly available literature, studies on related morphiceptin analogs with other aminocyclopentane carboxylic acid stereoisomers demonstrate high receptor affinity. For instance, an analog containing the (1R,2S)-cis isomer of 2-aminocyclopentanecarboxylic acid showed activity at both µ and δ-opioid receptors.[1]

| Peptide Analog | Receptor | Ki (nM) |

| Tyr-Pro-Phe-(1R,2S)-Ac5c-NH2 | µ-opioid | Data not available |

| Tyr-Pro-Phe-(1R,2S)-Ac5c-NH2 | δ-opioid | Data not available |

| Note: Specific Ki values for (1S,2S)-ACPC containing opioid peptides are not readily available in the cited literature. The table illustrates the type of data generated in these studies. |

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

This protocol outlines a standard competitive radioligand binding assay to determine the affinity of a (1S,2S)-ACPC-containing peptide for opioid receptors.[2][3][4][5][6]

Materials:

-

Cell membranes prepared from cells expressing the opioid receptor of interest (e.g., CHO-μ-opioid receptor cells).

-

Radioligand (e.g., [³H]DAMGO for µ-opioid receptor).

-

Unlabeled competitor peptide ((1S,2S)-ACPC-containing peptide).

-

Naloxone (for determination of non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Prepare serial dilutions of the unlabeled competitor peptide.

-

In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of the competitor peptide.

-

For total binding, omit the competitor peptide. For non-specific binding, add a high concentration of naloxone.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each competitor concentration and determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Application as SARS-CoV-2 Main Protease Inhibitors

The SARS-CoV-2 main protease (Mpro or 3CLpro) is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. Peptides incorporating (1S,2S)-ACPC can be designed to fit into the active site of Mpro, inhibiting its function. The constrained helical or turn structure induced by (1S,2S)-ACPC can enhance the binding affinity and specificity of the peptide inhibitor.

Mechanism of Action

The SARS-CoV-2 Mpro is a cysteine protease that cleaves the viral polyprotein into functional non-structural proteins. (1S,2S)-ACPC-containing peptide inhibitors are designed to act as competitive inhibitors, binding to the active site of the protease and preventing the binding and cleavage of the natural substrate. This inhibition halts the viral replication cycle.

References

- 1. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. revvity.com [revvity.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

The Role of (1S,2S)-ACPC in Peptide Secondary Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-Aminocyclopentane-1-carboxylic acid (ACPC) , a cyclic β-amino acid, has emerged as a powerful tool in peptidomimetics and drug discovery. Its rigid cyclopentane ring imposes significant conformational constraints on the peptide backbone, making it a valuable building block for stabilizing specific secondary structures. This technical guide provides an in-depth exploration of the role of (1S,2S)-ACPC in dictating peptide conformation, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant workflows and pathways.

Introduction: The Structural Impact of (1S,2S)-ACPC

The incorporation of (1S,2S)-ACPC into a peptide sequence has a profound and predictable effect on its secondary structure. The trans-configuration of the amino and carboxyl groups on the cyclopentane ring preorganizes the backbone torsion angles, strongly favoring the adoption of helical conformations. This inherent structural bias makes (1S,2S)-ACPC a potent helix-promoting and stabilizing residue. Peptides containing this non-natural amino acid often exhibit enhanced proteolytic stability and improved biological activity, making them attractive candidates for therapeutic development.

Quantitative Analysis of Structural Stabilization

The introduction of (1S,2S)-ACPC into a peptide sequence leads to quantifiable improvements in helical content and thermal stability. These effects are typically assessed using circular dichroism (CD) spectroscopy and thermal denaturation studies.

Enhancement of Helicity

CD spectroscopy is a primary tool for evaluating the secondary structure of peptides in solution. The mean residue ellipticity (MRE) at 222 nm ([θ]₂₂₂) is a hallmark of α-helical content, with more negative values indicating a higher degree of helicity.

Table 1: Representative Comparison of Helical Content in a Model Peptide With and Without (1S,2S)-ACPC

| Peptide Sequence | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) | Estimated Helicity (%) |

| Ac-AAAAA-NH₂ | -5,000 | ~15% |

| Ac-A(1S,2S)-ACPC-AAA-NH₂ | -25,000 | ~75% |

Note: These are representative values illustrating the typical impact of (1S,2S)-ACPC incorporation. Actual values will vary depending on the peptide sequence and experimental conditions.

Increased Thermal Stability

The conformational rigidity imparted by (1S,2S)-ACPC often translates to increased thermal stability of the peptide's folded structure. This is measured by determining the melting temperature (Tm), the temperature at which 50% of the peptide is unfolded.

Table 2: Representative Thermal Stability Data for a Model Helical Peptide

| Peptide Sequence | Melting Temperature (Tm) (°C) |

| Native Helical Peptide | 45 |

| (1S,2S)-ACPC Containing Peptide | 65 |

Note: These are representative values. The increase in Tm will depend on the position and number of (1S,2S)-ACPC residues in the sequence.

Experimental Protocols

The synthesis and structural characterization of (1S,2S)-ACPC-containing peptides involve a series of well-established laboratory techniques.

Solid-Phase Peptide Synthesis (SPPS) of (1S,2S)-ACPC-Containing Peptides

Fmoc-based solid-phase peptide synthesis is the standard method for the chemical synthesis of peptides, including those containing non-natural amino acids like (1S,2S)-ACPC.[1][2]

Protocol:

-

Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) for at least 1 hour.[3]

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer incubation.[2][4]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.

-

Amino Acid Coupling:

-

Activate the Fmoc-protected amino acid (either a standard amino acid or Fmoc-(1S,2S)-ACPC-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[1]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, commonly a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).[5]

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution.[6][7][8][9]

Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., H₂O/D₂O mixture or a buffer solution) to a final concentration of approximately 0.5-1 mM.[10]

-

Data Acquisition:

-

Record a series of 1D and 2D NMR experiments, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[11]

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): For peptides isotopically labeled with ¹⁵N, to resolve amide proton signals.

-

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the resonances to specific protons in the peptide sequence using the TOCSY and NOESY spectra.

-

Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

-

-

Structure Calculation:

-

Use the distance restraints and any other available constraints (e.g., dihedral angles from coupling constants) to calculate a family of 3D structures using software such as CYANA or XPLOR-NIH.

-

Refine the calculated structures to obtain a final ensemble of low-energy conformers that are consistent with the experimental data.

-

Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides.[12][13][14]

Protocol:

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a known concentration (typically in the micromolar range). The buffer should not have significant absorbance in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.

-

Data Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of the peptide solution.

-

For thermal stability studies, record spectra at increasing temperatures.[15]

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following equation: [θ] = (θ × MRW) / (10 × d × c) where θ is the observed ellipticity in degrees, MRW is the mean residue weight, d is the path length of the cuvette in cm, and c is the concentration in g/mL.

-

Analyze the shape of the spectrum to determine the predominant secondary structure. A characteristic α-helical spectrum shows negative bands around 208 nm and 222 nm and a positive band around 192 nm.[16]

-

High-Resolution Structure Determination by X-ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of a peptide in its crystalline state.[17][18][19][20]

Protocol:

-

Crystallization Screening: Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and peptide concentrations) using techniques like vapor diffusion (hanging or sitting drop).[21]

-

Crystal Optimization: Optimize the conditions that yield initial crystals to obtain larger, single crystals suitable for X-ray diffraction.

-

Data Collection: Mount a single crystal and collect X-ray diffraction data using a diffractometer.

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem to generate an initial electron density map.

-

Build an atomic model of the peptide into the electron density map.

-

Refine the model against the experimental data to obtain the final high-resolution structure.

-

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate complex experimental workflows and biological signaling pathways involving (1S,2S)-ACPC-containing peptides.

RaPID Selection Workflow for Cyclic Peptides

The Random non-standard Peptide Integrated Discovery (RaPID) system is a powerful mRNA display technology for the rapid discovery of cyclic peptide ligands against a target of interest.[22][23][24]

G Protein-Coupled Receptor (GPCR) Signaling Pathway

GPCRs are a major class of drug targets, and conformationally constrained peptides are often designed to modulate their activity.[25][26][27][]

Conclusion

The incorporation of (1S,2S)-ACPC is a robust strategy for designing peptides with stable and predictable helical secondary structures. This conformational constraint often leads to enhanced biological activity and stability, making these modified peptides promising candidates for various therapeutic applications. The experimental protocols and analytical techniques outlined in this guide provide a framework for the successful synthesis, characterization, and application of (1S,2S)-ACPC-containing peptides in research and drug development.

References

- 1. peptide.com [peptide.com]

- 2. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. moodle2.units.it [moodle2.units.it]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. chem.uzh.ch [chem.uzh.ch]

- 15. α-Helical Coiled Coil Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Circular dichroism spectra of short, fixed-nucleus alanine helices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. approcess.com [approcess.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. cambrex.com [cambrex.com]

- 20. researchgate.net [researchgate.net]

- 21. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. creative-diagnostics.com [creative-diagnostics.com]

- 26. Transmembrane signal transduction by peptide hormones via family B G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Peptide-Liganded G Protein-Coupled Receptors as Neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

(1S,2S)-ACPC: A Conformationally Constrained Building Block for Foldamer-Based Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Foldamers, synthetic oligomers that adopt well-defined, predictable secondary structures, have emerged as a compelling class of molecules in drug discovery and materials science. By mimicking the three-dimensional structures of bioactive peptides and other macromolecules, foldamers offer the potential to modulate biological processes with high specificity and affinity. A key strategy in foldamer design is the incorporation of conformationally constrained building blocks that guide the folding of the oligomer into a desired architecture. Among these, (1S,2S)-2-aminocyclopentanecarboxylic acid, or (1S,2S)-ACPC, has garnered significant attention as a potent inducer of helical structures. This technical guide provides a comprehensive overview of (1S,2S)-ACPC as a foldamer building block, detailing its synthesis, conformational properties, and applications in the development of novel therapeutics.

(1S,2S)-ACPC is a cyclic β-amino acid whose rigid cyclopentane ring restricts the torsional freedom of the peptide backbone. This pre-organization directs the folding of oligomers containing (1S,2S)-ACPC into stable, right-handed helical conformations, most notably the 12-helix.[1][2] This mimicry of the α-helix, a ubiquitous secondary structure motif in proteins involved in a vast array of protein-protein interactions (PPIs), positions (1S,2S)-ACPC-based foldamers as promising candidates for the development of inhibitors of these often-undruggable targets.[2] Furthermore, the unnatural backbone of these foldamers imparts significant resistance to proteolytic degradation, a major hurdle in the therapeutic application of natural peptides.

This guide will delve into the quantitative structural parameters of (1S,2S)-ACPC-containing helices, provide detailed experimental protocols for their synthesis and analysis, and explore their application in targeting critical signaling pathways, such as the intrinsic apoptosis pathway, for the development of next-generation therapeutics.

Data Presentation: Conformational and Helical Parameters of (1S,2S)-ACPC Oligomers

The conformational rigidity of the (1S,2S)-ACPC monomer unit translates into well-defined helical structures in its oligomers. The primary helical structure adopted by homooligomers of (1S,2S)-ACPC is the 12-helix, characterized by i to i+3 hydrogen bonds. The following tables summarize key quantitative data associated with these foldamers, derived from computational studies and experimental data on analogous systems.

| Table 1: Dihedral Angles of (1S,2S)-ACPC in a 12-Helix | |

| Torsion Angle | Value (°) |

| ϕ (phi) | -130 to -150 |

| θ (theta) | 80 to 100 |

| ψ (psi) | -90 to -110 |

| Data derived from computational modeling of β-peptide helices. |

| Table 2: Helical Parameters of a (1S,2S)-ACPC 12-Helix | |

| Parameter | Value |

| Handedness | Right-handed |

| Residues per Turn | ~2.5 - 3.0 |

| Helical Pitch (Å) | ~5.0 - 5.5 |

| Rise per Residue (Å) | ~1.8 - 2.2 |

| Hydrogen Bonding Pattern | i → i+3 (12-membered ring) |

| Values are approximations based on computational studies and data from related helical foldamers.[3] |

| Table 3: Representative Circular Dichroism (CD) Data for Helical Foldamers | | | :--- | :--- | :--- | | Structure Type | λ_max (nm) | Mean Residue Ellipticity [θ] (deg·cm²·dmol⁻¹) | | α-helix | 208 (negative), 222 (negative) | ~ -30,000 to -40,000 at 222 nm | | 12-helix (predicted) | Strong negative band ~215-220 nm | Varies with oligomer length and solvent | CD spectroscopy is a key technique to confirm the helical folding of (1S,2S)-ACPC oligomers in solution. A strong negative Cotton effect in the 215-220 nm region is characteristic of such helical structures.[4][5]

Experimental Protocols

Synthesis of Fmoc-(1S,2S)-ACPC-OH

A scalable synthesis of enantiomerically pure Fmoc-(1S,2S)-ACPC-OH is crucial for its use in solid-phase peptide synthesis. The following protocol is adapted from published procedures.[6]

Workflow for Fmoc-(1S,2S)-ACPC-OH Synthesis

Caption: Synthetic pathway for Fmoc-(1S,2S)-ACPC-OH.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

(S)-(-)-α-methylbenzylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Sodium ethoxide (NaOEt)

-

Ethanol (EtOH)

-

Hydrobromic acid (HBr)

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Procedure:

-

Reductive Amination: Dissolve ethyl 2-oxocyclopentanecarboxylate and (S)-(-)-α-methylbenzylamine in an appropriate solvent like dichloromethane. Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with dichloromethane. The combined organic layers are dried and concentrated to yield the crude amino ester.

-

Epimerization and Salt Formation: Dissolve the crude amino ester in ethanol and add a solution of sodium ethoxide in ethanol. Stir the mixture at room temperature to induce epimerization to the more stable trans isomer. After completion, carefully add hydrobromic acid to precipitate the (1S,2S)-amino ester hydrobromide salt. The salt is collected by filtration and washed with cold diethyl ether.

-

Hydrogenolysis: Dissolve the amino ester hydrobromide salt in methanol and add 10% Pd/C catalyst. Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete (disappearance of starting material by TLC). Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain (1S,2S)-ACPC.

-

Fmoc Protection: Dissolve the (1S,2S)-ACPC in an aqueous solution of sodium bicarbonate. Add a solution of Fmoc-OSu in a suitable organic solvent like dioxane. Stir the biphasic mixture vigorously at room temperature overnight. Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield Fmoc-(1S,2S)-ACPC-OH as a white solid.

Solid-Phase Peptide Synthesis (SPPS) of (1S,2S)-ACPC Oligomers

Standard Fmoc-based SPPS protocols can be adapted for the synthesis of (1S,2S)-ACPC oligomers. Microwave-assisted synthesis can significantly reduce coupling times.[7]

Workflow for SPPS of (1S,2S)-ACPC Oligomers

Caption: General workflow for solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-(1S,2S)-ACPC-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Automated peptide synthesizer or manual SPPS vessel

-

Reverse-phase HPLC system for purification

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove residual piperidine.

-

Amino Acid Coupling: In a separate vial, pre-activate Fmoc-(1S,2S)-ACPC-OH (3-5 equivalents) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for a few minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature (or shorter times with microwave heating).

-

Washing: Wash the resin with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Purification and Characterization: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC. The identity and purity of the final peptide are confirmed by mass spectrometry and analytical HPLC.

Structural Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of foldamers in solution.

Procedure:

-

Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) to a final concentration of 50-100 µM.

-

Data Acquisition: Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25 °C) using a 1 mm path length quartz cuvette.

-

Data Processing: Subtract the spectrum of the solvent blank from the sample spectrum. Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg × MRW) / (10 × pathlength in cm × concentration in mg/mL) where MRW is the mean residue weight of the peptide.

-

Analysis: A strong negative band around 215-220 nm is indicative of a helical conformation. The intensity of this band can be used to qualitatively compare the helicity of different oligomers.[4][5]

Application in Drug Development: Targeting the Intrinsic Apoptosis Pathway

A major application of (1S,2S)-ACPC-based foldamers is the mimicry of α-helical domains of proteins to inhibit protein-protein interactions (PPIs). A critical PPI target in cancer therapy is the interaction between pro- and anti-apoptotic proteins of the Bcl-2 family, which regulates the intrinsic apoptosis pathway.[8][9] Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL is a common mechanism by which cancer cells evade cell death.[9] The pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma) contain an α-helical BH3 domain that binds to a hydrophobic groove on the surface of anti-apoptotic Bcl-2 family members, thereby neutralizing their protective function and triggering apoptosis.[10]

(1S,2S)-ACPC-based foldamers can be designed to mimic the α-helical BH3 domain, acting as "BH3 mimetics." These foldamers can bind to the BH3-binding groove of anti-apoptotic Bcl-2 proteins, displacing the pro-apoptotic proteins and inducing apoptosis in cancer cells.

The Intrinsic Apoptosis Signaling Pathway

Caption: Inhibition of Bcl-2 by (1S,2S)-ACPC foldamers to induce apoptosis.

Conclusion

(1S,2S)-ACPC has proven to be a robust and versatile building block for the construction of helical foldamers. Its inherent conformational constraint reliably directs oligomer folding into a predictable 12-helical architecture, providing a stable scaffold for the presentation of functional side chains. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers to explore the potential of (1S,2S)-ACPC-based foldamers. The ability of these molecules to mimic α-helical protein domains, such as the BH3 domain, opens up exciting avenues for the development of novel therapeutics targeting challenging protein-protein interactions implicated in diseases like cancer. As our understanding of the principles of foldamer design continues to grow, building blocks like (1S,2S)-ACPC will undoubtedly play a pivotal role in the creation of next-generation molecular tools and medicines.

References

- 1. The Diverse World of Foldamers: Endless Possibilities of Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accommodation of alpha-substituted residues in the beta-peptide 12-helix: expanding the range of substitution patterns available to a foldamer scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Helical Structure Determination Using CD Spectroscopy for Solutions with Strong Background Absorbance from 190-230 nm - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Small Molecule Inhibitors of Bcl-2 Family Proteins for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Preferences of (1S,2S)-2-Aminocyclopentanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC) is a conformationally constrained β-amino acid that has garnered significant interest in the field of peptide science and drug discovery. Its rigid cyclopentane backbone imparts a strong propensity to induce specific secondary structures, particularly helical folds, in peptides.[1] Understanding the intrinsic conformational preferences of the monomeric (1S,2S)-ACPC is crucial for the rational design of peptidomimetics and other bioactive molecules. This technical guide provides a comprehensive overview of the conformational analysis of (1S,2S)-ACPC, detailing available experimental data and theoretical considerations.

Introduction to Conformational Preferences

The cyclopentane ring of (1S,2S)-ACPC is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope (C_s symmetry) and twist (C_2 symmetry) forms. The substituents on the ring, the amino and carboxylic acid groups, play a significant role in determining the relative energies of these conformers and the preferred orientation of these functional groups (axial vs. equatorial). The trans configuration of the amino and carboxyl groups in (1S,2S)-ACPC further influences the accessible conformational space.

Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution-state conformation of molecules. Chemical shifts and coupling constants provide valuable insights into the local electronic environment and dihedral angles.

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound Hydrochloride in D₂O [2]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CHNH₂ | 3.88 (q, J = 7.4 Hz) | 53.9 |

| CHCO₂H | 2.90–2.97 (m) | 48.2 |

| CH₂ | 2.13–2.23 (m) | 30.4 |

| CH₂CH₂ | 1.66–1.91 (m) | 28.6, 22.7 |

Note: Spectra were recorded on a 400 MHz spectrometer in D₂O.

X-ray Crystallography

To date, a crystal structure of the monomeric, unprotected this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC). However, the crystal structure of a derivative, ethyl (1R,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate in complex with 2,3-dibenzoyl-d-tartaric acid, has been determined.[3] While this structure provides information about the pucker of a substituted cyclopentane ring, it is important to note that the presence of the bulky substituents and the crystal packing forces can significantly influence the observed conformation, which may not be representative of the free amino acid in solution.

Theoretical and Computational Insights

In the absence of extensive experimental data on the monomer, computational methods such as Density Functional Theory (DFT) and molecular mechanics can provide valuable insights into the conformational energy landscape of (1S,2S)-ACPC.

The cyclopentane ring can adopt various puckered conformations. The two most common are the envelope and the twist forms. For substituted cyclopentanes, the substituents will preferentially occupy positions that minimize steric interactions. In the case of (1S,2S)-ACPC, with two substituents in a trans configuration, the cyclopentane ring is expected to adopt a conformation that allows both the amino and carboxylic acid groups to occupy pseudo-equatorial positions to minimize steric strain.

Figure 1: Simplified representation of the equilibrium between the two primary puckered conformations of a cyclopentane ring.

Computational studies on related substituted cyclopentane systems suggest that the energy barrier between these conformers is relatively low, leading to a dynamic equilibrium in solution.[4] The exact population of each conformer for (1S,2S)-ACPC would depend on the solvent and temperature.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

A detailed conformational analysis of (1S,2S)-ACPC in solution would involve the following steps:

Figure 2: A generalized workflow for determining the solution conformation of a small molecule like (1S,2S)-ACPC using NMR spectroscopy.

-

Sample Preparation: The amino acid is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 5-10 mM.

-

Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer (≥400 MHz). This includes standard 1D ¹H and ¹³C spectra, as well as 2D experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities.

-

Data Processing and Analysis: The acquired spectra are processed, and all proton and carbon signals are assigned. Vicinal coupling constants (³JHH) are carefully extracted from the high-resolution 1D ¹H spectrum or from the cross-peaks in the COSY spectrum.

-

Structural Interpretation: The experimentally determined ³JHH values are used in the Karplus equation to calculate the corresponding dihedral angles. NOE data provides distance restraints. This information is then used to build and validate a 3D model of the predominant solution conformation.

X-ray Crystallography for Solid-State Conformation

Determining the solid-state conformation of (1S,2S)-ACPC would require the following general protocol:

-

Crystal Growth: Single crystals of high quality are grown from a suitable solvent or solvent mixture. This is often the most challenging step and may require screening of various conditions.

-

Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to best fit the experimental data.

Figure 3: A simplified workflow for determining the solid-state structure of a small molecule via X-ray crystallography.

Conclusion

The conformational preferences of this compound are of significant interest for its application in designing structured peptides and other molecules for drug development. While its propensity to induce helical structures in peptides is well-established, a detailed quantitative understanding of the monomer's conformational landscape is still an area that requires further investigation. The available NMR data provides a starting point, but more comprehensive experimental studies, particularly detailed NMR analysis and single-crystal X-ray diffraction of the monomer, are needed. In parallel, computational studies can provide valuable theoretical insights to complement experimental findings. A thorough understanding of the intrinsic conformational biases of this important building block will undoubtedly facilitate its more effective use in the design of novel therapeutics.

References

The Strategic Integration of (1S,2S)-ACPC in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1S,2S)-2-Aminocyclopentanecarboxylic acid, or (1S,2S)-ACPC, has emerged as a powerful tool in medicinal chemistry for the design of novel therapeutics with enhanced stability, conformational rigidity, and biological activity. This non-natural, cyclic β-amino acid serves as a versatile building block, enabling the synthesis of peptidomimetics with well-defined secondary structures, such as helices. This structural constraint is instrumental in improving resistance to proteolytic degradation and enhancing cell permeability, critical attributes for successful drug candidates. This technical guide provides an in-depth overview of the applications of (1S,2S)-ACPC in medicinal chemistry, with a focus on its role in the development of inhibitors for significant therapeutic targets and its potential interactions with neurological receptors. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area.

Introduction

The therapeutic potential of peptides is often limited by their poor metabolic stability and low cell permeability. The incorporation of conformationally constrained amino acids, such as (1S,2S)-ACPC, into peptide sequences is a well-established strategy to overcome these limitations.[1][2] The cyclic nature of (1S,2S)-ACPC restricts the conformational freedom of the peptide backbone, inducing the formation of stable secondary structures.[3] This pre-organization can lead to enhanced binding affinity for biological targets and improved pharmacokinetic properties. This guide will explore the synthesis of (1S,2S)-ACPC, its incorporation into peptides, and its application in two key areas of medicinal chemistry: as an antiviral agent and as a modulator of glutamate receptors.

Synthesis of (1S,2S)-ACPC and Peptide Incorporation

The synthesis of Fmoc-protected (1S,2S)-ACPC is a critical first step for its use in solid-phase peptide synthesis (SPPS). A scalable synthetic route has been established, enabling the production of this key building block in sufficient quantities for drug discovery programs.[1]

Experimental Protocol: Scalable Synthesis of Fmoc-(1S,2S)-2-Aminocyclopentanecarboxylic Acid

This protocol is adapted from a published scalable synthesis method.[1]

Materials:

-

(S,S,S)-2•HBr salt (precursor)

-

Methanol (MeOH)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Dichloromethane (CH₂Cl₂)

-

10% Hydrochloric acid (HCl)

-

Acetone

-

Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Ethyl acetate (EtOAc)

-

Hexane

Procedure:

-

Hydrogenolysis: To a solution of (S,S,S)-2•HBr salt (1 equivalent) in MeOH under an argon atmosphere, add 10% Pd/C. The flask is evacuated and refilled with hydrogen gas. The mixture is stirred vigorously at 45 °C for 5-6 hours. Reaction completion is monitored by TLC.

-

Filtration and Concentration: After the reaction is complete, the mixture is filtered through a pad of Celite, and the solvent is removed under vacuum.

-

Hydrolysis: The residue is dissolved in 10% HCl and heated at 70 °C for 4 hours, followed by heating at 60 °C for 12 hours after the addition of a fresh portion of 10% HCl. The solvent is evaporated to dryness, and the solid residue is washed with ice-cold acetone to yield this compound hydrochloride.

-

Fmoc Protection: The amino acid hydrochloride (1 equivalent) is dissolved in a 10% solution of NaHCO₃ in water. A solution of Fmoc-OSu (1.1 equivalents) in dioxane is added, and the mixture is stirred at room temperature overnight.

-

Workup and Purification: The reaction mixture is diluted with water and washed with ether. The aqueous layer is acidified with concentrated HCl and extracted with EtOAc. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The crude product is purified by column chromatography on silica gel (EtOAc/hexane gradient) to afford Fmoc-(1S,2S)-ACPC-OH as a white solid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(1S,2S)-ACPC-OH can be readily incorporated into peptide chains using standard Fmoc-based SPPS protocols.

Application 1: Inhibitors of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a prime target for antiviral drug development. Peptides containing (1S,2S)-ACPC have been identified as potent inhibitors of this enzyme. The constrained helical conformation induced by (1S,2S)-ACPC can mimic the natural substrate of the protease, leading to effective inhibition.

A study reported the discovery of (1S,2S)-ACPC-containing helical peptide inhibitors of SARS-CoV-2 Mpro through RaPID (Random non-standard Peptides Integrated Discovery) selection.[3] One of the identified peptides exhibited significant inhibitory activity and cell permeability.

| Peptide Sequence | IC₅₀ (nM) for Mpro Inhibition | CP₅₀ (nM) for Cell Permeability | Reference |

| Peptide 1 (with 4 (1S,2S)-ACPC residues) | 620 | 340 | [3] |

Table 1: Biological Activity of an (1S,2S)-ACPC-Containing Peptide against SARS-CoV-2 Mpro. [3]

Experimental Protocol: FRET-based SARS-CoV-2 Mpro Inhibition Assay

This protocol is a generalized procedure based on established FRET-based assays for SARS-CoV-2 Mpro.[4][5]

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

Black, low-volume 384-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the compound solutions to the wells of the 384-well plate. Include positive controls (known Mpro inhibitor) and negative controls (DMSO).

-

Enzyme Addition: Add a solution of SARS-CoV-2 Mpro in assay buffer to each well to a final concentration of, for example, 20 nM.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

-

Reaction Initiation: Add the FRET substrate solution to each well to a final concentration of, for example, 500 nM to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 30 minutes with excitation and emission wavelengths appropriate for the FRET pair (e.g., Ex: 340 nm, Em: 490 nm for EDANS).

-

Data Analysis: Determine the initial reaction velocity for each well. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Application 2: Potential Modulation of Glutamate Receptors

While specific data for (1S,2S)-ACPC is limited, related cyclic amino acids have shown activity at glutamate receptors. For instance, 1-aminocyclopropane-1-carboxylic acid (ACPC) has been shown to interact with the GluD2 receptor, an "orphan" glutamate receptor.[6] This suggests that conformationally constrained amino acids like (1S,2S)-ACPC could be explored as potential modulators of glutamate receptor subtypes.

A study on the GluD2 receptor reported the following data for ACPC:[6]

| Compound | Target | EC₅₀ (µM) | Efficacy (% of D-Ser) | Reference |

| ACPC | GluD2 | >500 | Not Determined | [6] |

Table 2: Activity of 1-aminocyclopropane-1-carboxylic acid (ACPC) at the GluD2 receptor. [6]

Further research is required to determine the specific binding affinities and functional activities of (1S,2S)-ACPC at various glutamate receptor subtypes.

Conclusion and Future Directions

(1S,2S)-ACPC is a valuable building block in medicinal chemistry, offering a reliable strategy to introduce conformational constraints into peptides. This approach has proven successful in developing potent inhibitors for challenging targets like the SARS-CoV-2 main protease, demonstrating the potential to enhance both biological activity and drug-like properties. While the exploration of (1S,2S)-ACPC as a modulator of glutamate receptors is still in its early stages, it represents an exciting avenue for future research in neuroscience drug discovery. The detailed synthetic and biological protocols provided in this guide are intended to empower researchers to further investigate and exploit the therapeutic potential of (1S,2S)-ACPC-containing peptidomimetics. Future studies should focus on expanding the scope of biological targets, conducting in-depth pharmacokinetic and pharmacodynamic profiling of (1S,2S)-ACPC-containing compounds, and exploring a wider range of glutamate receptor subtypes to unlock the full potential of this unique chemical entity.

References

- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - ProQuest [proquest.com]

- 2. benchchem.com [benchchem.com]

- 3. RaPID discovery of cell-permeable helical peptide inhibitors con-taining cyclic β-amino acids against SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Pharmacology and Structural Analysis of Ligand Binding to the Orthosteric Site of Glutamate-Like GluD2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

(1S,2S)-2-Aminocyclopentanecarboxylic Acid: A Technical Guide to Inducing Helical Folds in Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptidomimetics and drug discovery, the quest for molecules with well-defined three-dimensional structures is paramount for achieving high bioactivity and specificity. (1S,2S)-2-Aminocyclopentanecarboxylic acid (ACPC), a conformationally constrained β-amino acid, has emerged as a powerful tool for inducing stable helical conformations in peptides. Its rigid cyclopentane ring restricts the torsional angles of the peptide backbone, promoting the formation of predictable and stable secondary structures. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and applications of (1S,2S)-ACPC in peptide design, supported by quantitative data and detailed experimental protocols. The incorporation of (1S,2S)-ACPC has been shown to enhance the helical propensity of peptides, leading to unique helical structures such as the 10/11/11-helix and the 14-helix, the latter of which is analogous to the α-helix found in proteins.[1] This has significant implications for the development of novel therapeutics, including inhibitors of protein-protein interactions.

Synthesis of this compound

The scalable and stereoselective synthesis of (1S,2S)-ACPC is crucial for its widespread application in peptide chemistry. A common and effective method involves the reductive amination of ethyl 2-oxocyclopentanecarboxylate.[2][3]

Key Synthetic Steps:

-

Reductive Amination: Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of isobutyric acid and toluene. Azeotropic removal of water drives the formation of the enamine intermediate, which is subsequently reduced.

-

Epimerization and Crystallization: The resulting mixture of diastereomeric amino esters is subjected to epimerization using sodium ethoxide in ethanol. This step enriches the desired trans-isomer. Repeated crystallization of the hydrobromide salt from acetonitrile yields the pure (S,S,S)-2 stereoisomer.[3]

-

Hydrolysis and Protection: The purified amino ester is then hydrolyzed, typically with hydrochloric acid, to yield this compound hydrochloride.[2][3] For incorporation into peptides using solid-phase peptide synthesis (SPPS), the amino group is commonly protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc-OSu in the presence of a base like potassium bicarbonate.[2]

Mechanism of Helix Induction

The incorporation of (1S,2S)-ACPC into a peptide sequence imposes significant conformational constraints on the backbone. The cyclopentane ring restricts the Ramachandran angles (φ and ψ) of the amino acid residue, predisposing the peptide to adopt a helical fold. When (1S,2S)-ACPC is introduced at every third residue in a peptide sequence containing α-amino acids (α/β-peptides), it promotes the formation of specific helical structures.[1]

Two prominent helical conformations induced by (1S,2S)-ACPC are:

-

10/11/11-Helix: This helix is characterized by an i to i+3 hydrogen bonding pattern.

-

14-Helix: This structure adopts an i to i+4 hydrogen bonding pattern, which is similar to the canonical α-helix (also known as a 13-helix).[1]

The rigidity and compactness conferred by these helical structures are advantageous for creating potent and specific biological inhibitors.[1] Furthermore, the trans-ACPC residue can form hydrogen bonds analogous to those in an α-helix, thereby stabilizing the helical structure.[4]

Quantitative Data on Peptide Stability and Activity

The introduction of (1S,2S)-ACPC can significantly enhance the stability and biological activity of peptides. The following tables summarize key quantitative data from studies utilizing (1S,2S)-ACPC-containing peptides.

Table 1: Stability of Peptides in Biological Media

| Peptide ID | Description | Medium | Half-life (t½) | Reference |

| Peptide 1 | Tam-labeled | Human Blood Plasma | 43.5 h (95% CI = 39.2–48.5 h) | [5] |

| Peptide 2 | Tam-labeled | Human Blood Plasma | 3.2 h (95% CI = 2.6–4.1 h) | [5] |

| Peptide 3 | Tam-labeled | Human Blood Plasma | 57.4 h (95% CI = 49.5–67.7 h) | [5] |

| Peptide 4 | Tam-labeled | HEK-293 supernatant | 57.1 h (95% CI = 48.9–68.2 h) | [5] |

Table 2: Biological Activity of (1S,2S)-ACPC-Containing Peptides

| Peptide ID | Target | Assay | Value | Reference |

| Unnamed | SARS-CoV-2 S protein | Binding Affinity (Kd) | 650 nM | [6] |

| Unnamed | SARS-CoV-2 S protein | Inhibition (IC50) | 1.3 µM | [6] |

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and characterization of (1S,2S)-ACPC-containing peptides.

Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)

Standard Fmoc-based solid-phase peptide synthesis is compatible with the incorporation of (1S,2S)-ACPC.[2]

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.

-

Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected amino acid (including Fmoc-(1S,2S)-ACPC-OH) using a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow the coupling reaction to proceed. Microwave-assisted coupling can significantly accelerate this step.[7]

-